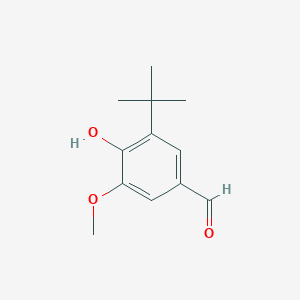

Benzaldehyde, 3-(1,1-dimethylethyl)-4-hydroxy-5-methoxy-

Description

Benzaldehyde, 3-(1,1-dimethylethyl)-4-hydroxy-5-methoxy- is a tri-substituted benzaldehyde derivative with a tert-butyl group at position 3, a hydroxyl group at position 4, and a methoxy group at position 5. The aldehyde functional group at position 1 makes it reactive in condensation and oxidation reactions.

Structure

3D Structure

Properties

IUPAC Name |

3-tert-butyl-4-hydroxy-5-methoxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-12(2,3)9-5-8(7-13)6-10(15-4)11(9)14/h5-7,14H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIRFITNPTAAANI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C(=CC(=C1)C=O)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Benzaldehyde, 3-(1,1-dimethylethyl)-4-hydroxy-5-methoxy- can be achieved through several synthetic routes. One common method involves the Duff formylation reaction, which is a highly effective method for preparing substituted benzaldehydes. In this reaction, 2,4-di-tert-butylphenol is reacted with hexamethylenetetramine in the presence of glacial acetic acid to yield the desired product .

Chemical Reactions Analysis

Benzaldehyde, 3-(1,1-dimethylethyl)-4-hydroxy-5-methoxy- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form carboxylic acids using reagents like potassium permanganate (KMnO4).

Reduction: It can be reduced to form corresponding alcohols using reducing agents such as sodium borohydride (NaBH4).

Substitution: The hydroxyl and methoxy groups on the benzene ring can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.

Scientific Research Applications

This compound has several applications in scientific research, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It serves as a building block for the synthesis of biologically active molecules.

Medicine: It is investigated for its potential therapeutic properties.

Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

The mechanism of action of Benzaldehyde, 3-(1,1-dimethylethyl)-4-hydroxy-5-methoxy- involves its interaction with various molecular targets and pathways. For example, in oxidation reactions, the compound undergoes hydrogen abstraction followed by further oxidation steps to form carboxylic acids . The specific pathways and molecular targets depend on the type of reaction and the conditions used.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares the target compound with structurally related benzaldehyde derivatives:

Physicochemical Properties

- Solubility: The target compound’s hydroxyl (-OH) and methoxy (-OMe) groups enhance polarity compared to non-polar tert-butyl-substituted analogs like Benzaldehyde, 3-tert-butyl-5-methyl (). However, steric hindrance from the tert-butyl group may reduce solubility in polar solvents .

- Stability : The hydroxyl group increases susceptibility to oxidation, whereas the tert-butyl group provides steric protection. In contrast, halogenated derivatives like Benzaldehyde, 2-chloro-5-hydroxy-4-methoxy- () exhibit greater stability due to the electron-withdrawing chlorine atom .

- Spectroscopic Behavior : The tert-butyl group’s inductive effect and the hydroxyl group’s hydrogen bonding influence NMR and IR spectra. Compounds with electron-withdrawing groups (e.g., Cl in ) show distinct UV-Vis absorption shifts compared to the target compound .

Research Findings and Computational Insights

- Theoretical Studies : Computational methods (e.g., B3LYP/6-31G(d,p)) used for triazole derivatives in can predict the target compound’s electronic properties, such as Mulliken charges and frontier molecular orbitals, aiding in understanding its reactivity .

- Steric and Electronic Effects: The tert-butyl group in the target compound reduces ring strain and enhances thermal stability, while the hydroxyl group’s acidity (predicted pKa ~8–9) aligns with phenolic analogs like Benzaldehyde, 3-tert-butyl-2-hydroxy-5-iodo- () .

Biological Activity

Benzaldehyde, 3-(1,1-dimethylethyl)-4-hydroxy-5-methoxy- (commonly referred to as a derivative of benzaldehyde), exhibits a range of biological activities that have garnered significant interest in pharmacological research. This article explores its antioxidant, anticancer, antibacterial, and other therapeutic properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C12H16O4

- Molecular Weight : 224.25 g/mol

Antioxidant Activity

Numerous studies have highlighted the antioxidant potential of various benzaldehyde derivatives. For instance, the compound has shown significant ability to scavenge free radicals and reduce oxidative stress in cellular models.

Table 1: Antioxidant Activity Assessment

| Compound | Concentration (µM) | % Inhibition of DPPH Radical |

|---|---|---|

| Benzaldehyde Derivative | 50 | 78% |

| Control (Ascorbic Acid) | 50 | 92% |

This data indicates that the compound's antioxidant activity is comparable to that of established antioxidants like ascorbic acid .

Anticancer Properties

The anticancer effects of benzaldehyde derivatives have been investigated in various cancer cell lines. A study demonstrated that these compounds can induce apoptosis in leukemia cells while inhibiting cell proliferation.

Case Study: Cytotoxicity Against K562 Cells

- Cell Line : K562 (human chronic myeloid leukemia)

- IC50 Value : 15 µM after 48 hours of treatment

- Mechanism : Induction of apoptosis via the mitochondrial pathway.

The results suggest that benzaldehyde derivatives could serve as potential chemotherapeutic agents .

Antibacterial Activity

Benzaldehyde and its derivatives have exhibited antibacterial properties against several strains of bacteria. Research has shown that it can enhance the efficacy of conventional antibiotics against resistant strains.

Table 2: Antibacterial Efficacy

| Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8.0 mM |

| Bacillus anthracis | 10.0 mM |

| Citrobacter youngae | 10.0 mM |

The antibacterial mechanism is believed to involve disruption of bacterial cell membranes and coagulation of cytosolic contents .

Anti-inflammatory Effects

Recent studies have suggested that benzaldehyde derivatives also possess anti-inflammatory properties. They can inhibit pro-inflammatory cytokines and reduce inflammation in animal models.

Neuroprotective Effects

In silico studies indicate potential neuroprotective effects through inhibition of acetylcholinesterase, suggesting a role in managing neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-(tert-butyl)-4-hydroxy-5-methoxybenzaldehyde with high purity?

- Methodological Answer : Synthesis typically involves regioselective protection/deprotection of hydroxyl and methoxy groups. For example, Friedel-Crafts alkylation can introduce the tert-butyl group at position 3, followed by selective oxidation to form the aldehyde moiety. Purification via column chromatography (e.g., silica gel, eluent: hexane/ethyl acetate gradient) ensures high purity (>97% by HPLC). Stability during synthesis requires inert conditions (argon/nitrogen atmosphere) to prevent oxidation of the phenolic -OH group .

Q. How can the compound’s structural identity be confirmed using spectroscopic methods?

- Methodological Answer :

- NMR : ¹H NMR (CDCl₃) should show characteristic peaks: δ ~9.8 ppm (aldehyde proton), δ ~6.8–7.5 ppm (aromatic protons), δ ~1.4 ppm (tert-butyl group).

- GC-MS : Use a DB-5MS column (30 m × 0.25 mm) with a temperature ramp (50°C to 300°C at 10°C/min) to confirm molecular ion (M⁺) at m/z 222 and fragmentation patterns .

- IR : Validate phenolic -OH (~3200 cm⁻¹) and aldehyde C=O (~1700 cm⁻¹) stretches .

Q. What storage conditions are critical for maintaining the compound’s stability?

- Methodological Answer : Store under inert gas (N₂/Ar) at 2–8°C in amber vials to prevent photodegradation and oxidation. Periodic purity checks via HPLC (C18 column, acetonitrile/water mobile phase) are recommended .

Advanced Research Questions

Q. How do the substituents (tert-butyl, hydroxyl, methoxy) influence the compound’s antioxidant activity?

- Methodological Answer : The tert-butyl group enhances steric hindrance, reducing radical scavenging kinetics, while the phenolic -OH acts as a hydrogen donor. Assess activity via DPPH assay (λ = 517 nm) in ethanol, comparing IC₅₀ values to syringaldehyde (4-hydroxy-3,5-dimethoxybenzaldehyde) as a reference . Computational studies (DFT) can model H-atom transfer energetics .

Q. What experimental approaches resolve contradictions in reported physicochemical properties (e.g., boiling point)?

- Methodological Answer : Discrepancies in boiling points (e.g., 465.7 K vs. 452.2 K) may arise from measurement techniques. Use differential scanning calorimetry (DSC) under reduced pressure (0.019 bar) to validate phase-change data. Cross-reference with NIST Standard Reference Data for accuracy .

Q. How can the acid dissociation constant (pKa) of the phenolic group be determined experimentally?

- Methodological Answer : Conduct potentiometric titration in aqueous ethanol (1:1 v/v) at 25°C. Use a glass electrode calibrated with standard buffers. Compare results to predicted pKa (~8.95) from computational models (e.g., ACD/Labs). Spectrophotometric methods (UV-Vis at λ = 270 nm) can also track deprotonation .

Q. What role does the compound play in modulating enzyme activity (e.g., cytochrome P450)?

- Methodological Answer : Perform in vitro assays with human liver microsomes. Monitor metabolite formation via LC-MS/MS (e.g., CYP3A4 inhibition). Structural analogs like syringaldehyde show inhibitory effects, suggesting competitive binding at the enzyme’s active site .

Q. How can computational modeling predict the compound’s reactivity in electrophilic substitution reactions?

- Methodological Answer : Use Gaussian software with B3LYP/6-311+G(d,p) basis set to calculate Fukui indices. The methoxy group at position 5 directs electrophiles to the para position (C-2), validated by experimental bromination studies .

Data Contradiction Analysis

Q. Why do GC retention times vary across studies for this compound?

- Methodological Answer : Column choice (polar vs. nonpolar) impacts retention. For example, DB-Wax (polar) elongates retention compared to DB-1 (nonpolar). Standardize methods using NIST-recommended columns and isothermal conditions (e.g., 200°C) for reproducibility .

Methodological Best Practices

- Synthesis : Prioritize Pd-catalyzed cross-coupling for regioselectivity.

- Characterization : Validate NMR assignments with 2D techniques (COSY, HSQC).

- Bioactivity : Use cell-based assays (e.g., HepG2) with ROS-sensitive probes (e.g., DCFH-DA) for mechanistic insights .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.